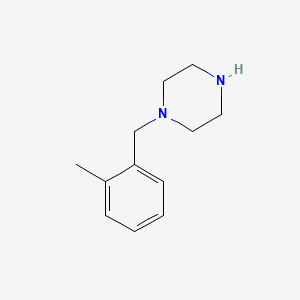

1-(2-Methylbenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVNOUKHAZXMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201290 | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-47-1 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methylbenzyl)piperazine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methylbenzyl)piperazine, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, allow it to modulate aqueous solubility and membrane permeability, crucial parameters for drug absorption and distribution. Furthermore, the two nitrogen atoms of the piperazine core provide versatile handles for chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.

Substituted benzylpiperazines, in particular, have garnered significant attention for their diverse biological activities.[3][4] The introduction of a benzyl group can confer a range of pharmacological effects, from central nervous system stimulation to antimicrobial and anticancer properties.[4][5][6] The specific substitution pattern on the benzyl ring plays a critical role in determining the compound's interaction with biological targets. This compound, with its ortho-methyl substituent, presents a unique steric and electronic profile that can influence its binding affinity and selectivity for various receptors and enzymes. This guide will delve into the robust and efficient methods for synthesizing this key intermediate and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound: A Tale of Two Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound: direct N-alkylation via nucleophilic substitution and reductive amination. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Method 1: Direct N-Alkylation

This classical approach involves the direct reaction of piperazine with 2-methylbenzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride and displacing the chloride leaving group.

A significant challenge in the direct alkylation of piperazine is controlling the selectivity to favor mono-alkylation over the formation of the undesired 1,4-bis(2-methylbenzyl)piperazine byproduct. A common and effective strategy to mitigate this is to use a large excess of piperazine, which statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

Experimental Protocol: Direct N-Alkylation of Piperazine

-

Materials:

-

Piperazine

-

2-Methylbenzyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant excess of anhydrous piperazine (e.g., 6 equivalents) in anhydrous tetrahydrofuran (THF).

-

Heat the mixture to reflux with stirring until the piperazine is completely dissolved.

-

Slowly add 2-methylbenzyl chloride (1 equivalent) dropwise to the refluxing solution.

-

Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., DCM:Methanol 9:1).[7] The starting material (2-methylbenzyl chloride) and the product will have different Rf values.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the excess, unreacted piperazine which will have precipitated out. Wash the solid with small portions of THF and then ethyl acetate.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a sufficient amount of 1 M aqueous sodium hydroxide solution to ensure the product is in its free base form (pH > 12).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.[8]

-

Causality Behind Experimental Choices:

-

Excess Piperazine: The use of a large excess of piperazine is a key strategy to favor the desired mono-alkylation product. By increasing the concentration of the nucleophile (piperazine), the probability of the electrophile (2-methylbenzyl chloride) reacting with an unsubstituted piperazine molecule is significantly higher than reacting with the already formed mono-substituted product.

-

Anhydrous Conditions: The use of anhydrous THF is crucial as the presence of water can lead to the hydrolysis of 2-methylbenzyl chloride to 2-methylbenzyl alcohol, a competing side reaction.

-

Basic Workup: The addition of a strong base like NaOH during the workup ensures that the product, as well as any remaining piperazine, is in its free base form, which is more soluble in organic solvents, facilitating its extraction from the aqueous phase.

Method 2: Reductive Amination

Reductive amination offers an alternative and often more controlled route to this compound. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of piperazine with 2-methylbenzaldehyde, followed by the in-situ reduction of this intermediate to the final amine product.

This method is particularly advantageous as it avoids the use of alkyl halides, which can be lachrymatory and potentially mutagenic. Furthermore, the reaction conditions are generally mild, and the use of specific reducing agents can offer high selectivity.

Experimental Protocol: Reductive Amination

-

Materials:

-

Piperazine

-

2-Methylbenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of piperazine (2-3 equivalents) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 2-methylbenzaldehyde (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5-2.0 equivalents) in the same anhydrous solvent.

-

Slowly and portion-wise, add the suspension of the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by TLC.[8] The reaction is typically complete within a few hours to overnight.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[8]

-

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less prone to reducing the starting aldehyde compared to other borohydrides, thus minimizing side reactions. Sodium cyanoborohydride is another common choice, but it is toxic and requires careful handling.

-

Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form the iminium ion intermediate.

-

Quenching: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize the acidic catalyst and any remaining acidic byproducts from the reducing agent.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Data

| Technique | Description | Expected Observations |

| ¹H NMR | Provides information about the number and chemical environment of protons. | Aromatic protons (multiplet), benzylic protons (singlet), piperazine ring protons (two multiplets), and methyl protons (singlet). |

| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. | Aromatic carbons, benzylic carbon, piperazine ring carbons, and a methyl carbon. |

| FTIR | Identifies functional groups present in the molecule. | C-H stretching (aromatic and aliphatic), N-H stretching (secondary amine), and C-N stretching. |

| Mass Spec. | Determines the molecular weight and provides information about the fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (190.29 g/mol ), and characteristic fragment ions. |

Representative Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.05 (m, 4H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 2.85 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 2.30 (s, 3H, Ar-CH₃), 1.70 (br s, 1H, N-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 134.2, 130.3, 128.0, 126.5, 125.8 (Ar-C), 61.5 (Ar-CH₂-N), 54.5 (piperazine-C), 46.0 (piperazine-C), 19.0 (Ar-CH₃).

-

FTIR (KBr, cm⁻¹): 3300 (N-H stretch), 3010 (aromatic C-H stretch), 2940, 2820 (aliphatic C-H stretch), 1490, 1450 (aromatic C=C stretch), 1150 (C-N stretch).

-

Mass Spectrometry (EI): m/z (%) 190 (M⁺, 25), 134 (10), 91 (100), 56 (40). The base peak at m/z 91 corresponds to the stable tropylium ion formed from the benzylic fragment.[9][10][11]

Conclusion

This technical guide has outlined two reliable and efficient methods for the synthesis of this compound: direct N-alkylation and reductive amination. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently select and execute the most suitable synthetic strategy for their needs. Furthermore, the detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product, a critical step in any drug discovery and development pipeline. The versatility of the piperazine scaffold, coupled with the specific structural features of the 2-methylbenzyl moiety, makes this compound a valuable asset for the synthesis of novel bioactive molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

SpectraBase. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

1-benzylpiperazine. Organic Syntheses Procedure. [Link]

-

GC–TOF mass spectral analysis of the m / z 135 ion for... ResearchGate. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

- Method for preparing piperazines.

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Methylbenzylpiperazine. Wikipedia. [Link]

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Piperazine, 1-methyl-. NIST WebBook. [Link]

-

Piperazine, 2-methyl-. NIST WebBook. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

Sources

- 1. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzyl)piperazine

Introduction

1-(2-Methylbenzyl)piperazine, a derivative of piperazine, is a compound of significant interest within the realms of pharmaceutical research and drug development. Its structural scaffold is a recurring motif in a variety of biologically active molecules. A comprehensive understanding of its physicochemical properties is paramount for researchers and scientists, as these characteristics fundamentally govern its behavior in biological systems, its formulation potential, and the analytical methods required for its characterization. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, complete with detailed experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

-

IUPAC Name: 1-[(2-methylphenyl)methyl]piperazine[1]

-

Synonyms: 1-(o-Methylbenzyl)piperazine

-

CAS Number: 5321-47-1[1]

-

Molecular Formula: C₁₂H₁₈N₂[1]

-

Molecular Weight: 190.28 g/mol [1]

The molecular architecture of this compound features a piperazine ring N-substituted with a 2-methylbenzyl group. This substitution pattern is crucial in defining its steric and electronic properties, which in turn influence its reactivity, solubility, and interaction with biological targets.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Liquid | [2] |

| Boiling Point | 77-80 °C at 0.1 mm Hg | [2] |

| Density | 0.998 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5430 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |

| Predicted XlogP | 1.5 | [1] |

| pKa (estimated) | pKa1 ≈ 8.5-9.0, pKa2 ≈ 4.5-5.0 | N/A |

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This section details the standard methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a spectral width of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks to determine the relative proton ratios.

-

Expected ¹H NMR Spectral Features: The spectrum will exhibit characteristic signals for the aromatic protons of the 2-methylbenzyl group, a singlet for the benzylic methylene protons, and signals for the piperazine ring protons, along with a singlet for the methyl group on the benzene ring.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for the carbon atoms of the 2-methylbenzyl group and the piperazine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom. A predicted ¹³C NMR spectrum is available through spectral databases.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this compound.

GC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

GC Separation:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 minute.

-

Ramp to 150 °C at 10 °C/min, hold for 5 minutes.

-

Ramp to 300 °C at 7.5 °C/min, hold for 2 minutes.[4]

-

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole analyzer is commonly used.

-

Scan Range: Set the mass scan range from m/z 40 to 500.

-

Transfer Line Temperature: 280 °C.[4]

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

The mass spectrum of this peak will display the molecular ion (M⁺) and characteristic fragment ions.

-

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 190. The fragmentation pattern will likely involve cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 105 (the 2-methylbenzyl cation) and a fragment corresponding to the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method is suitable for this compound.

HPLC Analysis Protocol:

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[2]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[2] The exact ratio can be optimized for best separation (e.g., starting with a 50:50 mixture and adjusting as needed).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 35 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm, where the aromatic ring absorbs).

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve.

Synthesis Outline

While this guide focuses on physicochemical properties, a brief overview of a common synthetic route provides valuable context. This compound can be synthesized via the nucleophilic substitution reaction between piperazine and 2-methylbenzyl chloride.

Conclusion

The physicochemical properties of this compound detailed in this guide provide a foundational understanding for its application in research and development. The interplay of its molecular structure and these properties dictates its behavior from the analytical bench to biological systems. The provided experimental protocols offer a practical starting point for the robust characterization of this important piperazine derivative. As with any scientific investigation, it is imperative that these methods are validated within the specific laboratory context to ensure data of the highest quality and integrity.

References

-

Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1095-1103. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79212, this compound. Retrieved from [Link]

-

Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical and Bioanalytical Techniques, 11(5). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

The Enigmatic Mechanism of 1-(2-Methylbenzyl)piperazine in the Central Nervous System: An Inferential Analysis

A Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Data Deficit

The central nervous system (CNS) mechanism of action for 1-(2-Methylbenzyl)piperazine (2-MBP) remains a subject of scientific inquiry rather than established fact. As of the current date, publicly accessible, peer-reviewed literature detailing the specific receptor binding affinities, functional activities, and downstream signaling cascades of 2-MBP is notably scarce. This guide, therefore, adopts a first-principles, inferential approach. By examining the well-documented pharmacology of its parent compound, 1-benzylpiperazine (BZP), and analyzing the structure-activity relationships (SAR) of related substituted piperazines, we can construct a scientifically plausible model of 2-MBP's CNS activity. This document is intended to serve as a foundational resource for researchers, highlighting key areas for future empirical investigation.

Introduction to the Benzylpiperazine Class

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of CNS targets.[1] The benzylpiperazine subclass, in particular, has garnered significant attention due to the psychostimulant properties exhibited by many of its members.[2][3] These compounds are known to modulate monoaminergic systems—dopamine, serotonin, and norepinephrine—which are fundamental to the regulation of mood, cognition, and arousal.[2][3] 1-Benzylpiperazine (BZP), the archetypal compound of this series, has been shown to elevate extracellular levels of both dopamine and serotonin, producing stimulant and, to a lesser extent, hallucinogenic effects.[4]

Predicted Pharmacodynamics of this compound

The introduction of a methyl group at the ortho (2-position) of the benzyl ring in 2-MBP is a critical structural modification that is predicted to modulate its interaction with CNS targets compared to the unsubstituted BZP.

The Dopaminergic System: A Primary Target

The stimulant properties of many piperazine derivatives are strongly linked to their interaction with the dopaminergic system.[2][3] BZP, for instance, is known to be a dopamine-releasing agent and a dopamine reuptake inhibitor, albeit with lower potency than amphetamine. This dual action leads to an increase in synaptic dopamine concentrations, contributing to its stimulant effects.

Inferred Mechanism for 2-MBP:

The presence of the 2-methyl group on the benzyl ring may influence the affinity and efficacy of 2-MBP at the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Steric hindrance from the ortho-methyl group could potentially alter the binding pose of the molecule within the transporter, which may either enhance or diminish its inhibitory or releasing capabilities. It is plausible that 2-MBP acts as a competitive inhibitor of DAT, thereby prolonging the action of dopamine in the synaptic cleft.

Experimental Protocol: Dopamine Transporter Binding Assay

A radioligand binding assay is a crucial first step to determine the affinity of 2-MBP for the dopamine transporter.

-

Preparation of Synaptosomes: Homogenize striatal tissue from a suitable animal model (e.g., rat) in a buffered sucrose solution. Centrifuge the homogenate to pellet cellular debris, and then centrifuge the supernatant at a higher speed to isolate the synaptosomal fraction, which is rich in nerve terminals and transporters.

-

Incubation: Incubate the synaptosomal preparation with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of 2-MBP.

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of 2-MBP that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

The Serotonergic System: A Modulatory Role

The serotonergic system is another key player in the mechanism of action of benzylpiperazines. BZP also elevates extracellular serotonin levels, which contributes to its complex psychopharmacological profile.[4]

Inferred Mechanism for 2-MBP:

It is highly probable that 2-MBP interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synapse. The 2-methyl substitution may confer some selectivity for SERT over DAT, or vice versa. Additionally, direct interactions with serotonin receptors, such as the 5-HT₁ and 5-HT₂ subtypes, are possible. Arylpiperazines are known to have varying affinities for these receptors, which can significantly influence their overall effects.[5] For example, some arylpiperazines act as agonists at 5-HT₁ receptors while others show agonistic properties at 5-HT₂ receptors.[5]

Experimental Protocol: Serotonin Reuptake Assay

This functional assay measures the ability of 2-MBP to inhibit the reuptake of serotonin into synaptosomes.

-

Synaptosome Preparation: Prepare synaptosomes from a relevant brain region (e.g., cortex or hippocampus) as described for the DAT binding assay.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 2-MBP or a reference inhibitor (e.g., fluoxetine).

-

Initiation of Uptake: Add a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC₅₀ value for 2-MBP's inhibition of serotonin uptake.

The Noradrenergic System

Many stimulants, including BZP, also affect the noradrenergic system, which is involved in alertness and arousal. This is typically through inhibition of the norepinephrine transporter (NET). It is reasonable to hypothesize that 2-MBP also possesses some affinity for NET, contributing to its potential stimulant effects.

Predicted Signaling Pathways

The interaction of 2-MBP with monoamine transporters is expected to initiate a cascade of intracellular signaling events.

Dopaminergic Pathway: By increasing synaptic dopamine, 2-MBP would indirectly activate both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptor activation, in contrast, generally inhibits adenylyl cyclase.

Serotonergic Pathway: Increased synaptic serotonin would lead to the activation of a wide array of postsynaptic serotonin receptors, each coupled to different G-protein signaling pathways. For instance, 5-HT₁A receptors are often coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. 5-HT₂A receptors are typically coupled to Gᵩ/₁₁ proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium release and activation of Protein Kinase C (PKC).

Diagram: Hypothetical Signaling Cascade of 2-MBP

Caption: Inferred signaling pathways of this compound (2-MBP).

Structure-Activity Relationship (SAR) Insights

The addition of the 2-methyl group to the benzyl ring of BZP is a key structural change. In general, substitutions on the aromatic ring of benzylpiperazine derivatives can significantly alter their pharmacological profile. For example, electron-withdrawing groups, such as trifluoromethyl, can enhance serotonergic activity. The electron-donating nature of the methyl group in 2-MBP, combined with its steric bulk in the ortho position, likely fine-tunes its affinity and efficacy at monoamine transporters and receptors.

Conclusion and Future Directions

While a definitive mechanism of action for this compound in the CNS cannot be stated with certainty due to a lack of direct experimental evidence, an inferential analysis based on its structural similarity to BZP and other piperazine derivatives provides a strong foundation for targeted research. It is highly probable that 2-MBP functions as a monoamine reuptake inhibitor with potential direct effects on serotonin and/or dopamine receptors. Its stimulant properties likely arise from the enhancement of dopaminergic and noradrenergic neurotransmission, with serotonergic actions modulating its overall psychopharmacological profile.

Future research should prioritize comprehensive in vitro pharmacological profiling of 2-MBP, including:

-

Receptor Binding Assays: A broad panel of CNS receptors and transporters, including DAT, SERT, NET, and various subtypes of dopamine and serotonin receptors.

-

Functional Assays: Determination of agonist, antagonist, or inverse agonist activity at identified binding sites.

-

In Vitro Neurochemical Assays: Measurement of monoamine release and reuptake in brain tissue preparations.

-

In Vivo Studies: Microdialysis studies in animal models to assess the effects of 2-MBP on extracellular monoamine levels in key brain regions.

Elucidating the precise mechanism of action of this compound will not only clarify the pharmacology of this specific compound but also contribute to a broader understanding of the structure-activity relationships governing the interaction of benzylpiperazine derivatives with CNS targets.

References

- Arbo, M. D., et al. (2015). The impact of N-benzylpiperazine on differentiated human neuroblastoma SH-SY5Y cells. Toxicology Letters, 238(2), S239.

- Baumann, M. H., et al. (2011). The designer drug landscape: a vast and shifting terrain. Drug and Alcohol Dependence, 118(2-3), 121-127.

- Gee, P., et al. (2005). "Party pills" and "herbal highs": a review of the pharmacology and toxicology of piperazines. New Zealand Medical Journal, 118(1227), U1784.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

- Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.

- Cohen, B. M., & Butler, R. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. European Journal of Pharmacology, 161(2-3), 259-262.

- Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2: binding characteristics of some quipazine analogs. Pharmacology Biochemistry and Behavior, 25(3), 551-556.

- Hocaoğlu, B., & Yılmaz, M. (2016). Regioselective radical addition of 3-oxopropanenitriles with terminal dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate.

- Ustalar, A. (2016). Synthesis of 2-(2-phenylethenyl) substituted 4,5-dihydrofurans by regioselective addition of 1,3-dicarbonyl compounds to dienes promoted by cerium(IV)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1 and 5-HT2: binding characteristics of some quipazine analogs | Scilit [scilit.com]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2-Methylbenzyl)piperazine (MDBP)

Abstract

Introduction: The Rationale for Profiling 1-(2-Methylbenzyl)piperazine

The piperazine nucleus is a prevalent pharmacophore found in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities including antipsychotic, antidepressant, and antihistaminic effects.[1][3] Compounds like MDBP, which are structurally related to benzylpiperazine (BZP), are of significant interest for their potential to modulate monoaminergic systems.[4] BZP and its analogs are known to interact with serotonin (5-HT) and dopamine (DA) receptors and transporters, mimicking some of the psychostimulant effects of amphetamines, albeit with lower potency.[4]

The specific placement of a methyl group at the ortho position of the benzyl ring in MDBP can significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and functional activity compared to parent compounds. Therefore, a systematic in vitro pharmacological profiling is imperative to:

-

Identify Primary and Secondary Targets: Determine which receptors, transporters, and enzymes MDBP binds to with significant affinity.

-

Elucidate Mechanism of Action: Characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor) at its primary targets.

-

Assess Selectivity and Potential Off-Target Effects: Evaluate the compound's activity at a broad range of targets to predict its therapeutic window and potential side effects.

This guide will provide the technical foundation for conducting such a profile, ensuring robust and reproducible data generation.

Core Experimental Pillars for In Vitro Profiling

A comprehensive in vitro profile for a compound like MDBP rests on three experimental pillars:

-

Receptor Binding Affinity: Quantifying the strength of the interaction between MDBP and a panel of receptors.

-

Functional Activity: Determining the biological consequence of MDBP binding to a receptor (i.e., does it activate or block the receptor?).

-

Transporter Inhibition: Measuring the ability of MDBP to block the reuptake of neurotransmitters from the synaptic cleft.

The following sections will provide detailed, self-validating protocols for each of these pillars.

Pillar 1: Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of a non-radioactive compound (the "cold" ligand, MDBP) to compete with a radioactive ("hot") ligand for binding to the receptor.

Principle and Rationale

The core principle is competitive displacement. A known concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest. The amount of radioactivity bound to the membranes is measured. The experiment is then repeated in the presence of increasing concentrations of the unlabeled test compound (MDBP). A potent test compound will displace the radioligand, resulting in a dose-dependent decrease in bound radioactivity. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.[6][7]

Causality Behind Experimental Choices:

-

Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen to ensure a robust signal-to-noise ratio.

-

Membrane Preparation: Using membranes from cells stably expressing the human recombinant receptor ensures a high density of the target and avoids interference from other receptor subtypes.

-

Incubation Time and Temperature: Conditions are optimized to ensure the binding reaction reaches equilibrium, which is crucial for accurate Kᵢ determination.[7]

-

Nonspecific Binding Determination: A high concentration of a known, unlabeled ligand is used to define nonspecific binding, which is subtracted from total binding to yield specific binding.[6]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template for a 96-well plate format and should be optimized for each specific receptor-radioligand pair.

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Membrane Preparation: Thawed on ice from -80°C storage. Protein concentration determined by a BCA assay.[8]

-

Radioligand: e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors, diluted in assay buffer to a final concentration approximately equal to its Kₑ.

-

Test Compound (MDBP): Serial dilutions prepared in assay buffer or DMSO.

-

Nonspecific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., Mianserin for 5-HT₂ₐ).

-

96-well Plates: Polypropylene for compound dilution, glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding.

-

Filtration Apparatus: 96-well harvester.

-

Scintillation Fluid and Counter.

Step-by-Step Methodology:

-

Plate Setup: To each well of the 96-well plate, add reagents in the following order:

-

150 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).[8]

-

50 µL of assay buffer (for total binding), nonspecific binding control, or MDBP dilution.

-

50 µL of diluted radioligand solution.

-

Final assay volume is 250 µL.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C).[8] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis and Visualization

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of MDBP. A competition curve is generated by plotting the percent specific binding against the log concentration of MDBP. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value (the concentration of MDBP that inhibits 50% of specific radioligand binding).

The IC₅₀ is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Diagram 1: Radioligand Binding Assay Workflow

Caption: Simplified Gₛ and Gᵢ signaling pathways measured in functional assays.

Pillar 3: Neurotransmitter Transporter Uptake Assays

Monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are critical for regulating neurotransmission by clearing neurotransmitters from the synapse. [9][10][11]Many psychoactive compounds exert their effects by inhibiting these transporters.

Principle: Measuring Substrate Uptake Inhibition

These assays measure the active transport of a substrate (either a radiolabeled neurotransmitter or a fluorescent mimetic) into cells that are engineered to express a specific transporter. [12][13]The test compound (MDBP) is evaluated for its ability to inhibit this uptake process. A reduction in the accumulation of the substrate inside the cells indicates that MDBP is blocking the transporter.

Detailed Protocol: Fluorescence-Based Transporter Uptake Assay

This modern, non-radioactive protocol offers a homogeneous, mix-and-read format suitable for high-throughput screening. [12][13][14] Principle: The assay uses a fluorescent substrate that mimics monoamine neurotransmitters and is actively transported into the cell via SERT, DAT, or NET. [13]An external masking dye quenches the fluorescence of any substrate remaining outside the cells. Therefore, the fluorescence intensity measured is directly proportional to the amount of substrate taken up by the cells. [13][15] Materials:

-

Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

-

Plates: Poly-D-lysine-coated, black-walled, clear-bottom 384-well plates.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

-

Neurotransmitter Transporter Uptake Assay Kit: Containing fluorescent substrate and masking dye.

-

Test Compound (MDBP): Serial dilutions.

-

Reference Inhibitors: e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET.

-

Fluorescence Plate Reader: With bottom-read capability.

Step-by-Step Methodology:

-

Cell Plating: Seed the cells into the 384-well plates the day before the experiment to allow them to form a confluent monolayer. [14]A typical density is 10,000-20,000 cells per well. [12][14]2. Compound Addition: Remove the culture medium from the wells. Add assay buffer containing the appropriate serial dilutions of MDBP or reference inhibitors.

-

Pre-incubation: Incubate the plate for 10-20 minutes at 37°C to allow the compound to interact with the transporters. [12]4. Substrate Addition: Add the assay kit reagent mix (containing the fluorescent substrate and masking dye) to all wells.

-

Signal Detection: Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity in kinetic mode for 20-30 minutes. [12]6. Data Analysis: The rate of fluorescence increase (slope of the kinetic read) or the area under the curve is proportional to the transporter activity. Calculate the percent inhibition for each MDBP concentration relative to the vehicle control.

-

IC₅₀ Determination: Plot the percent inhibition against the log concentration of MDBP and use non-linear regression to determine the IC₅₀ value.

Integrated Pharmacological Profile of MDBP: Synthesizing the Data

The final step is to integrate the data from all three pillars to construct a comprehensive pharmacological profile. This involves summarizing the quantitative data in a clear, comparative format and visualizing the compound's overall activity.

Data Summary Table

All quantitative data (Kᵢ and IC₅₀ values) should be compiled into a single table. This allows for a rapid assessment of MDBP's potency and selectivity across a range of biological targets.

| Target | Assay Type | Parameter | MDBP Value (nM) |

| Receptors | |||

| 5-HT₁ₐ | Binding | Kᵢ | [Insert Data] |

| 5-HT₂ₐ | Binding | Kᵢ | [Insert Data] |

| 5-HT₂ₐ | Functional (Ca²⁺) | IC₅₀ (Antagonist) | [Insert Data] |

| Dopamine D₁ | Binding | Kᵢ | [Insert Data] |

| Dopamine D₂ | Binding | Kᵢ | [Insert Data] |

| Dopamine D₂ | Functional (cAMP) | IC₅₀ (Antagonist) | [Insert Data] |

| α₁-Adrenergic | Binding | Kᵢ | [Insert Data] |

| Histamine H₁ | Binding | Kᵢ | [Insert Data] |

| Transporters | |||

| SERT | Uptake Inhibition | IC₅₀ | [Insert Data] |

| DAT | Uptake Inhibition | IC₅₀ | [Insert Data] |

| NET | Uptake Inhibition | IC₅₀ | [Insert Data] |

Table 1: Template for summarizing the in vitro pharmacological data for MDBP. Data should be populated from experimental results.

Interpretation and Visualization

Based on the summarized data, a narrative describing the pharmacological profile of MDBP can be constructed. For example, MDBP might be characterized as a "potent serotonin 5-HT₂ₐ antagonist with moderate inhibitory activity at the serotonin and dopamine transporters."

This profile can be effectively visualized in a diagram that illustrates the primary targets and the nature of the interaction.

Diagram 3: Integrated Pharmacological Profile of MDBP

Caption: Example visualization of MDBP's integrated pharmacological profile.

Conclusion and Future Directions

This guide has outlined a robust, multi-pillar strategy for the comprehensive in vitro pharmacological profiling of this compound. By systematically applying validated protocols for receptor binding, functional activity, and transporter inhibition, researchers can build a detailed understanding of MDBP's mechanism of action, potency, and selectivity.

The resulting integrated profile serves as a critical foundation for further drug development. Future studies may include:

-

Broader Target Screening: Profiling against a wider panel of receptors and enzymes to uncover any unexpected activities.

-

In Vitro ADME/Tox: Assessing metabolic stability, permeability, and potential cytotoxicity.

-

In Vivo Studies: Based on the in vitro profile, designing targeted animal studies to evaluate efficacy and safety in relevant disease models.

By adhering to the principles of scientific integrity and methodological rigor outlined herein, the scientific community can effectively characterize novel chemical entities like MDBP, paving the way for the discovery of new therapeutics.

References

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

-

Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Coccione, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 307–315. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

-

Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Al-Hadedi, A. A. M. (2020). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Theses and Dissertations. 2548. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

-

Caron, I., et al. (2003). Modulation of the neuronal dopamine transporter activity by the metabotropic glutamate receptor mGluR5 in rat striatal synaptosomes through phosphorylation mediated processes. Neuropharmacology, 45(2), 139-49. Retrieved from [Link]

-

Hsieh, Y.-H., et al. (2019). Disproportionate Reduction of Serotonin Transporter May Predict the Response and Adherence to Antidepressants in Patients with Major Depressive Disorder: A Positron Emission Tomography Study with 4-[18F]-ADAM. International Journal of Neuropsychopharmacology, 22(9), 576–586. Retrieved from [Link]

-

DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 285, 1-9. Retrieved from [Link]

-

Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). Retrieved from [Link]

-

Cannon, D. M., et al. (2007). Lower Brain Serotonin Transporter Binding in Major Depressive Disorder. The Open Neuropsychopharmacology Journal, 1, 1-6. Retrieved from [Link]

-

Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Retrieved from [Link]

-

Ibezim, A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University for Science, 14(1), 116-128. Retrieved from [Link]

-

Amsterdam, J. D., et al. (2013). Change Over Time in Brain Serotonin Transporter Binding in Major Depression: Effects of Therapy Measured With [123I]-ADAM SPECT. Journal of Neuropsychiatry and Clinical Neurosciences, 25(1), 41-50. Retrieved from [Link]

-

Nakahara, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-84. Retrieved from [Link]

-

Bel-Aube, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience, 13, 104. Retrieved from [Link]

-

Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]

-

Parsey, R. V., et al. (2010). Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy. Biological Psychiatry, 68(2), 130–138. Retrieved from [Link]

-

Eriksen, J., et al. (2010). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 31(6), 265–272. Retrieved from [Link]

-

Kufareva, I., et al. (2015). Structure Modeling of the Norepinephrine Transporter. Molecules, 20(7), 12519–12543. Retrieved from [Link]

-

Jayaraman, D., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1195616. Retrieved from [Link]

-

Matthay, K. K., et al. (2014). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Journal of Nuclear Medicine, 55(8), 1258–1264. Retrieved from [Link]

-

Goodwin, J. S., et al. (2015). Dopamine Transporter Activity Is Modulated by α-Synuclein. The Journal of Biological Chemistry, 290(49), 29519–29528. Retrieved from [Link]

-

Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810-15815. Retrieved from [Link]

-

Thomsen, M., et al. (2013). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Neuropsychopharmacology, 38(7), 1314–1324. Retrieved from [Link]

-

Njoroge, F. G., et al. (2006). Enhanced FTase activity achieved via piperazine interaction with catalytic zinc. Bioorganic & Medicinal Chemistry Letters, 16(4), 984-8. Retrieved from [Link]

-

Georgieva, M., et al. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Pharmacia, 63(2), 18-24. Retrieved from [Link]

-

Staack, R. F., et al. (2004). New Designer Drug 1-(3,4-methylenedioxybenzyl) Piperazine (MDBP): Studies on Its Metabolism and Toxicological Detection in Rat Urine Using Gas chromatography/mass Spectrometry. Journal of Mass Spectrometry, 39(3), 255-61. Retrieved from [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Journal of Molecular Structure, 1290, 135914. Retrieved from [Link]

-

Chen, K.-X., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. Retrieved from [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International, 186(1-3), 53-7. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [auetd.auburn.edu]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. multispaninc.com [multispaninc.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone)

A Note on Chemical Identification: This guide focuses on the spectroscopic characterization of 5-Nitro-2-furaldehyde semicarbazone, a compound widely known as Nitrofurazone. It is crucial to note that the CAS number provided in the initial topic, 5321-47-1, corresponds to 1-(2-Methylbenzyl)piperazine[1][2][3][4][5]. The correct CAS number for 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone) is 59-87-0 [6][7][8][9]. This guide will proceed with the analysis of the latter, a significant antibacterial and veterinary drug.

Introduction

5-Nitro-2-furaldehyde semicarbazone, or Nitrofurazone, is a synthetic broad-spectrum antibacterial agent.[10] It belongs to the nitrofuran class of compounds and has been utilized in human and veterinary medicine to treat topical infections. Due to concerns about its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many regions, including the European Union.[10] Consequently, sensitive and reliable analytical methods are essential for monitoring its presence. This guide provides a detailed exploration of the core spectroscopic techniques used to identify and characterize Nitrofurazone, offering insights for researchers, scientists, and professionals in drug development and food safety.

Molecular Structure and Spectroscopic Overview

The unique structural features of Nitrofurazone, including the nitro-substituted furan ring, the semicarbazone side chain, and the conjugated system, give rise to a distinct spectroscopic fingerprint. Understanding these features is key to interpreting its spectral data.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-(2-甲基苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 1-[(2-METHYLPHENYL)METHYL]PIPERAZINE | CAS 5321-47-1 [matrix-fine-chemicals.com]

- 5. 5321-47-1 1-(2-Methylbenzyl)-piperazine AKSci J52710 [aksci.com]

- 6. 2-[(5-Nitro-2-furanyl)methylene]-hydrazinecarboxamide | C6H6N4O4 | CID 1839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Nitro-2-furaldehyde semicarbazone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 5-Nitro-2-furaldehyde semicarbazone, 98+% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. scispace.com [scispace.com]

The Evolving Landscape of Benzylpiperazine Derivatives: A Structure-Activity Relationship Guide for Drug Discovery

Introduction: The Versatility of the Benzylpiperazine Scaffold

Benzylpiperazine (BZP) and its derivatives represent a fascinating and pharmacologically diverse class of compounds that have captured the attention of medicinal chemists for decades. Initially explored for their potential as antidepressant agents, the scaffold's inherent ability to interact with a wide range of biological targets has led to its investigation in numerous therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2] The core structure, consisting of a piperazine ring linked to a benzyl group, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[3] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of benzylpiperazine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the critical structural determinants for activity at key central nervous system (CNS) targets, outline detailed experimental protocols for their evaluation, and present a framework for a rational approach to lead optimization.

I. Navigating the Pharmacological Space: Key Biological Targets of Benzylpiperazine Derivatives

The pharmacological promiscuity of the benzylpiperazine scaffold is a double-edged sword. While it offers the potential for developing multi-target ligands, it also necessitates a thorough understanding of the structural features that govern selectivity. The primary biological targets for this class of compounds include monoamine transporters, serotonin receptors, dopamine receptors, and sigma receptors.

Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels

Benzylpiperazine derivatives are well-known for their interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and behavior.

The SAR at monoamine transporters is heavily influenced by substitutions on both the benzyl and piperazine moieties. For instance, electron-withdrawing groups on the benzyl ring can enhance affinity for DAT.[4] The nature of the substituent on the second nitrogen of the piperazine ring is also a key determinant of activity and selectivity.

Serotonin Receptors: A Spectrum of Functional Activities

The serotonergic system is a major target for benzylpiperazine derivatives, with compounds exhibiting a range of activities from agonism to antagonism at various 5-HT receptor subtypes.[6] For example, some derivatives show affinity for the 5-HT2A receptor, which may contribute to hallucinogenic effects at high doses, while others interact with 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression.[7][8] The substitution pattern on the aromatic ring of the benzyl group plays a crucial role in determining receptor subtype selectivity.

Dopamine Receptors: Fine-Tuning Dopaminergic Signaling

Beyond the dopamine transporter, benzylpiperazine derivatives can also directly interact with dopamine receptors. The D2-like receptor family (D2, D3, and D4) is a particularly important target for antipsychotic and neurological drug discovery.[7][9] Structural modifications, especially on the piperazine nitrogen and the benzyl ring, can significantly impact affinity and selectivity for these receptor subtypes.

Sigma Receptors: An Emerging Area of Interest

Sigma receptors, particularly the σ1 subtype, have emerged as a promising target for the treatment of neuropathic pain and other neurological disorders.[10][11] Several benzylpiperazine derivatives have been identified as potent and selective σ1 receptor ligands.[12][13] The SAR for this target often involves the exploration of different substituents on the benzyl moiety and the length and nature of the linker connecting the piperazine ring to other chemical fragments.

II. Deciphering the Code: Structure-Activity Relationship Insights

A systematic understanding of SAR is the cornerstone of rational drug design. For benzylpiperazine derivatives, key structural modifications can be broadly categorized into substitutions on the benzyl ring and modifications of the piperazine moiety.

The Benzyl Ring: The Epicenter of Selectivity

The nature, position, and electronic properties of substituents on the benzyl ring are paramount in defining the pharmacological profile of benzylpiperazine derivatives.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic character of the substituents can modulate the interaction with the binding pockets of target receptors. For example, electron-withdrawing groups at the 4-position of the benzyl ring have been shown to be beneficial for DAT affinity.[4]

-

Steric Factors and Positional Isomerism: The size and location of substituents can influence binding affinity and selectivity. For instance, the placement of methoxy groups on the benzyl ring can significantly alter the compound's activity at serotonin receptors.

The Piperazine Moiety: A Hub for Functional Modulation

Modifications to the piperazine ring, particularly at the N4 position, provide a powerful handle to modulate the functional activity and pharmacokinetic properties of the derivatives.

-

N4-Substituents: The introduction of various alkyl, aryl, or aralkyl groups at the N4 position can dramatically alter the compound's affinity and efficacy at different targets. This position is a key vector for exploring chemical space and optimizing for desired pharmacological effects.

-

Conformational Rigidity: Incorporating the piperazine ring into more rigid bicyclic systems can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to the target.

III. The Scientist's Toolkit: Experimental Protocols for SAR Elucidation

The validation of SAR hypotheses relies on robust and reproducible experimental data. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays crucial for characterizing benzylpiperazine derivatives.

In Vitro Assays: Quantifying Target Engagement and Functional Activity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor or transporter.[14][15]

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor or transporter of interest.[16]

-

Assay Buffer: Prepare an appropriate assay buffer specific to the target.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (benzylpiperazine derivative).[10][17]

-

Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Functional assays are essential to determine whether a compound acts as an inhibitor or a substrate (releaser) at monoamine transporters.[19][20]

Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Culture cells stably or transiently expressing the transporter of interest (DAT, SERT, or NET).

-

Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [3H]-dopamine for DAT) to initiate uptake.[21]

-

Incubation: Incubate for a short period at a controlled temperature.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Models: Assessing CNS Effects and Behavioral Outcomes

In vivo studies are critical for evaluating the overall physiological and behavioral effects of benzylpiperazine derivatives.

Protocol: Locomotor Activity Assessment in Rodents

-

Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Place the animals in an open-field arena or an activity meter (e.g., actophotometer) and record their locomotor activity over a specified period.[22][23]

-

Data Analysis: Quantify parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena to assess the stimulant or depressant effects of the compound.[24][25]

IV. Visualizing the Science: Diagrams and Data

Signaling Pathway and Experimental Workflow

Caption: General Experimental Workflow for SAR Investigation.

Quantitative Data Summary

| Compound | Target | Ki (nM) | Reference |

| Derivative A | σ1 Receptor | 1.6 | [10] |

| Derivative B | σ1 Receptor | 2.7 | [13] |

| Derivative C | Dopamine Transporter | 61.0 | [1] |

| Derivative D | Serotonin Transporter | 44.5 | [1] |

| Derivative E | σ1 Receptor | 2.6 | [13] |

V. ADMET Considerations and Future Directions

While optimizing for potency and selectivity is crucial, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [26][27][28][29]Early assessment of these parameters is essential to minimize late-stage attrition in drug development. For CNS-active compounds like many benzylpiperazine derivatives, the ability to cross the blood-brain barrier is a key consideration.

The future of benzylpiperazine research lies in the development of highly selective ligands for specific receptor subtypes and the exploration of their therapeutic potential in a wider range of diseases. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel derivatives with improved pharmacological profiles.

VI. Conclusion